molecular formula C14H19FN2O B5440310 2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide

2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B5440310
M. Wt: 250.31 g/mol
InChI Key: CWVYOAHALVXIOG-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including medicinal products . The presence of the piperidine ring in this compound contributes to its potential biological activities and applications in different fields.

Preparation Methods

The synthesis of 2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide involves several steps. One common method includes the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperidine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various receptors and enzymes in the body, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-13-8-3-4-9-17(13)14(18)16-12-7-5-6-11(15)10-12/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVYOAHALVXIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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